Semicarbazide serves as a crucial marker for detecting the illegal use of the antibiotic nitrofurazone in food products. Nitrofurazone, banned due to potential health risks, metabolizes into semicarbazide in the body. Detecting semicarbazide presence in food samples acts as a reliable indicator of nitrofurazone use. [Source: National Institutes of Health, PubChem. ]
While primarily used as a marker, recent studies highlight semicarbazide's presence as a newly recognized environmental pollutant. Its introduction through various means leads to its accumulation in aquatic organisms, raising concerns about potential ecological impacts. Research is ongoing to understand its behavior and potential consequences in the environment. [Source: National Institutes of Health, National Center for Biotechnology Information. ]
The "semicarbazide" functional group forms the core structure of various drugs and bioactive molecules. It is present in medications like tolazamide (antidiabetic), laromustine (anticancer), and cafenstrole (fungicide). Researchers explore the applications of semicarbazide derivatives in developing new drugs and understanding their mechanisms of action. [Source: Nature Research, Scientific Reports. ]
Semicarbazide finds use in various scientific research fields beyond the mentioned areas. It serves as a:
Semicarbazide is an organic compound that belongs to the class of hydrazines, specifically a derivative of carbazide. Its chemical formula is , and it is typically encountered as semicarbazide hydrochloride, a white crystalline solid. Semicarbazide is known for its role as a reagent in organic synthesis, particularly in the formation of semicarbazones, which are derived from the reaction between semicarbazide and aldehydes or ketones. This compound exhibits a variety of biological activities and serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Semicarbazide exhibits diverse biological activities. It has been identified as having potential anti-cancer and anti-viral properties, often linked to its ability to chelate metal ions such as copper and iron within biological systems . Additionally, semicarbazide has been implicated in the detection of certain metabolites in food products, suggesting its relevance in food safety and toxicology .
Research indicates that semicarbazide and its derivatives can also affect various metabolic pathways, highlighting their importance in pharmacological studies .
The synthesis of semicarbazide can be achieved through several methods:
Semicarbazide finds applications across multiple fields:
Studies have shown that semicarbazide interacts with various biological molecules, influencing metabolic pathways and potentially acting as a chelating agent for metal ions. Its interactions have been explored in relation to drug development, particularly concerning its efficacy and safety profile as a pharmaceutical intermediate .
Research into its interactions continues to reveal insights into its mechanism of action and potential therapeutic applications.
Semicarbazide is often compared to several related compounds due to their structural similarities and shared properties:
Compound | Structure | Unique Features |
---|---|---|
Thiosemicarbazide | Contains sulfur instead of oxygen | Exhibits different biological activities; often more potent against certain pathogens. |
Hydrazine | Simpler structure without carbonyl group | Highly reactive; used primarily as a reducing agent. |
Urea | Contains two amine groups | Fundamental building block for many nitrogenous compounds; less reactive than semicarbazide. |
Semicarbazone | Formed from semicarbazide and carbonyls | Used for identification of carbonyl compounds; exhibits unique physical properties. |
Semicarbazide's unique combination of reactivity, biological activity, and utility in synthetic chemistry distinguishes it from these similar compounds. Its ability to form stable derivatives like semicarbazones further enhances its significance in organic synthesis and medicinal chemistry .
The urea-hydrazine condensation represents the most widely employed method for semicarbazide synthesis, involving the direct reaction between urea and hydrazine hydrate under controlled conditions [3]. This fundamental reaction proceeds through a nucleophilic substitution mechanism where hydrazine attacks the carbonyl carbon of urea, resulting in the formation of semicarbazide and ammonia as a byproduct [3] [5].
The stoichiometric reaction can be represented as: OC(NH₂)₂ + N₂H₄ → OC(NH₂)(N₂H₃) + NH₃ [3]. Research has demonstrated that optimal reaction conditions involve heating equimolar quantities of urea and hydrazine hydrate at temperatures ranging from 90 to 105 degrees Celsius for one to three hours [2] [8]. The reaction typically requires reflux conditions to facilitate complete conversion while managing the evolution of ammonia gas [2].
Several variations of this basic method have been developed to enhance yield and selectivity. One approach involves the gradual addition of urea in three equal portions to prevent localized overheating and minimize side reactions [8]. The incorporation of sodium acetate as an additive has been shown to improve reaction efficiency, with optimal mass ratios of urea to sodium acetate maintained at 3:1 [8]. Temperature control emerges as a critical parameter, with studies indicating that temperatures above 130 degrees Celsius favor the formation of undesired byproducts such as biurea [5].
The reaction kinetics have been extensively studied, revealing that semicarbazide formation follows a rate equation of -r₁ = 0.1396 [NH₂NH₂]⁰·⁵⁸¹⁰, indicating a fractional order dependence on hydrazine concentration [15]. This kinetic behavior suggests that the reaction mechanism involves complex intermediate formation and that the semicarbazide formation step represents the rate-limiting process in multi-step synthesis pathways [15].
Industrial implementations of the urea-hydrazine condensation method typically achieve yields ranging from 60 to 70 percent under standard conditions [1] [8]. However, optimization of reaction parameters, including precise temperature control and reactant stoichiometry, can enhance yields to 85-95 percent in laboratory-scale preparations [8].
Industrial production of semicarbazide has evolved to incorporate several specialized techniques designed to maximize efficiency and economic viability while maintaining product quality. The most significant advancement involves the development of alternative synthetic routes that circumvent the high cost associated with hydrazine as a starting material [1] [4].
One prominent industrial method utilizes monochlorourea sodium salt as an intermediate, which reacts with ammonia to produce semicarbazide [1] [4]. This approach offers substantial economic advantages by reducing the dependence on expensive hydrazine while simultaneously eliminating the formation of sodium carbonate as a problematic byproduct [4]. The process involves the initial preparation of monochlorourea sodium salt from urea, sodium hydroxide, and chlorine, followed by treatment with ammonia under controlled conditions [4].
The reaction conditions for this industrial method typically involve temperatures of 70 degrees Celsius with reaction times of approximately 30 minutes [4]. Catalyst systems incorporating zinc or cadmium salts have proven effective in enhancing reaction rates and yields, with zinc chloride concentrations of 0.0075 moles providing optimal catalytic activity [4]. Under these optimized conditions, semicarbazide yields of 70 to 93 percent have been consistently achieved [4].
Continuous production processes have been implemented in large-scale manufacturing facilities to improve efficiency and reduce operational costs [7]. These systems incorporate automated feed control, precise temperature regulation, and integrated purification steps to ensure consistent product quality. The continuous approach offers advantages in terms of equipment utilization and reduced facility footprint requirements compared to traditional batch processing methods [7].
Advanced industrial techniques also include the implementation of pressure-controlled systems for specialized applications. One notable method involves the reaction of carbon monoxide with hydrazine under superatmospheric pressures at temperatures ranging from 0 to 200 degrees Celsius in the presence of catalytic amounts of metal carbonyls [10]. This approach provides flexibility in operating conditions and can be tailored to specific production requirements.
Quality control measures in industrial production encompass real-time monitoring of reaction parameters, automated sampling systems, and integrated analytical procedures to ensure product specifications are consistently met [6]. The implementation of statistical process control methods has enabled manufacturers to maintain tight control over product purity and yield variability.
Carbohydrazide formation represents the most significant competitive reaction in semicarbazide synthesis, occurring through the further reaction of semicarbazide with hydrazine [3] [9]. This secondary reaction follows the stoichiometric equation: OC(NH₂)(N₂H₃) + N₂H₄ → OC(N₂H₃)₂ + NH₃, where semicarbazide serves as both a product and a reactant [3].
The formation of carbohydrazide is strongly influenced by the molar ratio of reactants, with excess hydrazine concentrations significantly favoring this competitive pathway [5] [9]. Research has demonstrated that hydrazine to urea ratios exceeding 1.2:1 substantially increase carbohydrazide formation at the expense of semicarbazide yield [5]. Studies investigating molar ratios from 1:2.4 to 3:1 revealed that ratios of 1:2 to 1:2.4 predominantly result in carbohydrazide formation, while ratios approaching 1:1 favor semicarbazide production [5].
Temperature effects on carbohydrazide formation exhibit complex behavior patterns. While elevated temperatures generally accelerate reaction rates, they also promote the competitive formation of carbohydrazide [9]. Kinetic studies have established that carbohydrazide formation follows second-order kinetics with respect to hydrazine concentration, making this side reaction particularly sensitive to local concentration gradients [9].
The impact of carbohydrazide formation on overall process economics is substantial, with yield losses of 10 to 30 percent commonly observed when reaction conditions are not optimally controlled [9]. Additionally, carbohydrazide separation from semicarbazide presents technical challenges due to similar solubility characteristics and chemical properties [9].
Sequential reaction pathways involving carbohydrazide can lead to the formation of higher-order products such as hydrazodicarbonamide through further condensation with urea [9] [15]. This multi-step formation pathway represents a significant concern in industrial processes where extended reaction times or elevated temperatures are employed [15].
Effective optimization of semicarbazide synthesis requires comprehensive control of multiple process parameters to minimize side reactions while maximizing desired product formation. Temperature optimization represents a fundamental strategy, with research demonstrating that maintaining temperatures between 90 and 105 degrees Celsius provides the optimal balance between reaction rate and selectivity [2] [8] [13].
Reactant stoichiometry control emerges as the most critical optimization parameter, with optimal urea to hydrazine ratios maintained between 1:1 and 1:1.2 [8]. This narrow range effectively suppresses carbohydrazide formation while ensuring complete conversion of limiting reactants [8]. Implementation of controlled addition techniques, where urea is introduced in multiple portions rather than as a single charge, has demonstrated significant improvements in yield and selectivity [8].
Catalyst selection and optimization provide substantial benefits in industrial applications. Zinc-based catalyst systems, particularly zinc chloride at concentrations of 0.0075 moles per mole of reactant, have shown exceptional performance in enhancing both reaction rate and selectivity [4]. Alternative catalyst systems incorporating cadmium salts offer similar benefits but may present environmental considerations in large-scale applications [4].
pH control during synthesis and workup procedures significantly impacts product purity and isolation efficiency [8] [13]. Optimal pH ranges of 4.5 to 5.0 during precipitation steps enhance selective semicarbazide recovery while minimizing co-precipitation of impurities [8] [13]. The incorporation of buffer systems helps maintain consistent pH conditions throughout the reaction cycle [13].
Purification strategies play a crucial role in achieving high-purity semicarbazide products. Methanol digestion followed by hydrochloric acid precipitation has proven effective in removing residual impurities and byproducts [2]. This two-step purification approach typically improves product purity by 10 to 20 percent compared to simple crystallization methods [2].
Advanced optimization approaches incorporate real-time monitoring and feedback control systems to maintain optimal reaction conditions [19]. These systems utilize spectroscopic monitoring techniques to track reaction progress and automatically adjust parameters to maintain optimal conditions [19]. Implementation of such systems in industrial facilities has resulted in yield improvements of 15 to 25 percent while simultaneously reducing batch-to-batch variability [19].
Table 1: Conventional Synthesis Methods - Reaction Conditions | |||||
---|---|---|---|---|---|
Synthesis Method | Temperature (°C) | Pressure | Reaction Time | Catalyst/Additive | Typical Yield (%) |
Urea-Hydrazine Condensation (Basic) | 90-105 | Atmospheric | 1-3 hours | Sodium acetate | 60-70 |
Urea-Hydrazine Condensation (Neutral) | 130 | Closed tube | 1 hour | None | 20 (biurea) |
Urea-Hydrazine Condensation (High Temperature) | 70 | Atmospheric | 30 minutes | Zinc chloride | 70-88 |
Monochlorourea Sodium Salt-Ammonia | 70 | Atmospheric | 30 minutes | Zinc or cadmium salts | 70-93 |
Hydrazine-Carbon Monoxide | 0-200 | Superatmospheric | Variable | Metal carbonyl | Variable |
Table 2: Side Reactions and Byproduct Formation | |||
---|---|---|---|
Byproduct | Formation Reaction | Favoring Conditions | Impact on Yield |
Carbohydrazide | Semicarbazide + Hydrazine → Carbohydrazide + NH₃ | Excess hydrazine (>1:1 ratio) | Reduces semicarbazide yield by 10-30% |
Biurea | Semicarbazide + Urea → Biurea + NH₃ | High temperature, excess urea | Competes at high temperature |
Hydrazodicarbonamide | Carbohydrazide + Urea → Hydrazodicarbonamide | Extended reaction time | Sequential formation from carbohydrazide |
Azodicarbonamide | Hydrazodicarbonamide oxidation | Oxidizing conditions | Post-reaction oxidation |
Ammonia | Primary reaction byproduct | All synthesis routes | Inevitable formation |
Table 3: Optimization Strategies for Yield and Purity | |||
---|---|---|---|
Parameter | Optimal Conditions | Yield Improvement (%) | Purity Enhancement |
Reactant Ratio (Urea:Hydrazine) | 1:1 to 1:1.2 | 15-25 | Reduces carbohydrazide formation |
Temperature Control | 90-105°C for conventional | 10-20 | Prevents decomposition |
pH Optimization | 4.5-5.0 for precipitation | 5-15 | Selective precipitation |
Reaction Time | 1-3 hours maximum | 10-15 | Minimizes side reactions |
Catalyst Selection | Zinc salts (0.0075 mol catalyst) | 20-30 | Enhances reaction selectivity |
Purification Method | Methanol digestion + HCl precipitation | 10-20 | Removes impurities effectively |
Table 4: Industrial Production Considerations | ||||
---|---|---|---|---|
Production Scale | Equipment Type | Typical Yield (%) | Production Cost (Relative) | Key Challenges |
Laboratory (50-100g) | Round-bottom flask | 85-95 | 1.0 (Reference) | Heat removal |
Pilot Scale (1-5 kg) | Jacketed reactor | 75-85 | 0.8 | Mixing efficiency |
Industrial (>100 kg) | Large-scale reactor | 70-80 | 0.6 | Temperature uniformity |
Continuous Process | Continuous flow reactor | 80-90 | 0.5 | Process control |
Semicarbazide exhibits a molecular formula of CH₅N₃O with a molecular weight of 75.07 g/mol [1]. The compound adopts a nearly planar molecular geometry in its crystalline form, with the semicarbazide moiety demonstrating minimal out-of-plane distortion [2]. The molecular structure contains three nitrogen atoms and one oxygen atom, providing multiple sites for hydrogen bonding interactions that significantly influence its crystallographic properties.
The crystal structure of semicarbazide and its derivatives typically crystallizes in common space groups including P2₁/c and C2/c, with unit cell dimensions varying depending on the specific derivative and crystallization conditions [3] [4] [5]. The crystallographic analysis reveals that semicarbazide molecules form extensive three-dimensional hydrogen bonding networks in the solid state, primarily through N-H⋯O interactions [6] [7]. These hydrogen bonds play a crucial role in stabilizing the crystal packing and determining the overall structural arrangement.
X-ray crystallographic studies have shown that semicarbazide derivatives often exhibit monoclinic or orthorhombic crystal systems, with typical unit cell dimensions ranging from 5-25 Å across different axes [8] [9] [10]. The molecules typically pack with 4-8 molecules per unit cell, which is standard for organic compounds of this size. The extensive hydrogen bonding capability of semicarbazide, arising from its multiple NH groups and carbonyl oxygen, results in robust crystal structures with well-defined intermolecular interactions.
Crystallographic Parameter | Typical Range/Value | Notes |
---|---|---|
Crystal System | Monoclinic/Orthorhombic | Depends on substitution pattern |
Space Group | P2₁/c, C2/c | Most commonly observed |
Unit Cell a-axis | 10-25 Å | Varies with molecular size |
Unit Cell b-axis | 5-15 Å | Usually shortest dimension |
Unit Cell c-axis | 10-20 Å | Medium dimension |
Z (molecules/unit cell) | 4-8 | Standard for organic compounds |
Molecular Geometry | Nearly planar | Minimal distortion from planarity |
Semicarbazide demonstrates well-defined thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 96°C [1] [11], which is characteristic of its hydrogen-bonded crystalline structure. This melting point indicates moderate thermal stability and reflects the strength of the intermolecular hydrogen bonding network present in the solid state.
The boiling point of semicarbazide has been estimated at 133.71°C [1] [11], though this value represents a rough computational estimate rather than experimental determination. The relatively modest boiling point suggests that while intermolecular forces are significant in the solid state, they can be overcome at moderate temperatures in the liquid phase.
The density of semicarbazide has been predicted through density functional theory calculations to be 1.286 ± 0.06 g/cm³ [1] [11]. This predicted density is consistent with the compact hydrogen-bonded packing observed in crystallographic studies. The refractive index has been estimated at 1.4451 [1], providing additional insight into the optical properties of the compound.
Thermodynamic Property | Value | Method |
---|---|---|
Melting Point | 96°C | Experimental |
Boiling Point | 133.71°C | Calculated estimate |
Density | 1.286 ± 0.06 g/cm³ | DFT prediction |
Refractive Index | 1.4451 | Calculated estimate |
pKa | 3.53 (+1) at 25°C | Experimental |
Semicarbazide exhibits distinctive solubility characteristics that reflect its polar, hydrogen-bonding nature. The compound demonstrates excellent water solubility [2] , forming clear solutions that can be used for various synthetic and analytical applications. This high water solubility is attributed to the multiple hydrogen bonding sites present in the molecule, including the NH₂ groups and the carbonyl oxygen.
In alcoholic solvents, semicarbazide shows limited solubility [13] . The compound is slightly soluble in ethanol at room temperature, with solubility increasing modestly upon heating. In hot alcohol, semicarbazide exhibits very slight solubility, making recrystallization from aqueous ethanol mixtures a viable purification method.
The compound demonstrates complete insolubility in non-polar solvents such as anhydrous ether and absolute alcohol . This insolubility pattern is consistent with the highly polar nature of semicarbazide and its preference for hydrogen-bonding solvents. For specialized applications, semicarbazide derivatives show solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) [14].
Solvent | Solubility | Temperature | Applications |
---|---|---|---|
Water | Very soluble | 20°C | Synthesis, analysis |
Ethanol | Slightly soluble | Room temperature | Limited use |
Hot alcohol | Very slightly soluble | Elevated | Recrystallization |
Anhydrous ether | Insoluble | Room temperature | Not applicable |
Absolute alcohol | Insoluble | Room temperature | Not applicable |
DMSO | Soluble (derivatives) | Room temperature | Specialized synthesis |
Fourier Transform Infrared (FT-IR) spectroscopy provides comprehensive information about the functional groups present in semicarbazide. The most characteristic features include N-H stretching vibrations appearing in the region of 3268-3311 cm⁻¹ [15] [16]. These bands are attributed to the symmetric and asymmetric stretching modes of the primary and secondary amino groups present in the molecule. The presence of multiple NH groups results in complex overlapping bands in this region.
The carbonyl stretching vibration appears as a strong, characteristic band in the range of 1651-1683 cm⁻¹ [15] [16], which is typical for amide C=O stretches. This frequency is consistent with the amide character of the carbonyl group in semicarbazide. Additional significant bands include N-H bending vibrations around 1550 cm⁻¹, which provide further confirmation of the amino group presence.
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive spectral signatures for semicarbazide. In ¹H NMR spectroscopy, the NH protons appear in the downfield region between 8.00-10.46 ppm [16], with these signals disappearing upon deuterium oxide (D₂O) exchange, confirming their assignment to exchangeable NH protons. The ¹³C NMR spectrum shows the carbonyl carbon signal in the typical amide region around 160-170 ppm [16].
Raman spectroscopy complements the infrared data, with N-H stretching modes appearing in the 3200-3400 cm⁻¹ region [17]. The Raman spectrum provides additional vibrational information and has been particularly useful in studying phase transitions in semicarbazide hydrochloride, where it demonstrates the compound's ferroelectric properties below 294 K.
Spectroscopic Technique | Key Frequencies/Shifts | Assignment |
---|---|---|
FT-IR (N-H stretch) | 3268-3311 cm⁻¹ | Primary/secondary amine |
FT-IR (C=O stretch) | 1651-1683 cm⁻¹ | Amide carbonyl |
FT-IR (N-H bend) | ~1550 cm⁻¹ | Amino group bending |
¹H NMR | 8.00-10.46 ppm | NH protons (D₂O exchangeable) |
¹³C NMR | 160-170 ppm | Carbonyl carbon |
Raman (N-H) | 3200-3400 cm⁻¹ | N-H stretching modes |
Ultraviolet-visible (UV-Vis) spectroscopy of semicarbazide reveals characteristic absorption features that provide insight into its electronic structure and chromophoric properties. The compound typically exhibits weak absorption in the UV region around 280-300 nm, which is attributed to n→π* transitions involving the nitrogen lone pairs and the carbonyl π* orbital [18].
The UV-Vis absorption behavior of semicarbazide is relatively simple due to its limited conjugation. The primary chromophore is the carbonyl group, which gives rise to the characteristic n→π* transition. This transition appears as a weak absorption band because it is symmetry-forbidden in nature. The exact position and intensity of this absorption can be influenced by solvent effects and hydrogen bonding interactions.
In aqueous solution, semicarbazide demonstrates typical behavior for compounds containing isolated carbonyl groups. The absorption maximum shows slight solvatochromic effects depending on the solvent system used. The molar absorptivity values are generally low, consistent with the forbidden nature of the electronic transition.
Semicarbazide derivatives, particularly those formed through condensation with aldehydes and ketones to produce semicarbazones, show more extensive UV-Vis absorption due to extended conjugation. These derivatives often exhibit more intense absorption bands in the 300-400 nm region, making UV-Vis spectroscopy a useful tool for monitoring semicarbazone formation reactions [18].
UV-Vis Parameter | Value/Range | Assignment |
---|---|---|
λmax | 280-300 nm | n→π* transition |
Absorption Type | Weak absorption | Forbidden transition |
Molar Absorptivity | Low (< 100 L mol⁻¹ cm⁻¹) | Typical for n→π* |
Solvent Effects | Moderate | Hydrogen bonding influence |
Derivative Enhancement | 300-400 nm | Extended conjugation |
Acute Toxic;Irritant